2-Chloro-4,6-bis(trifluoromethyl)benzoic acid 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 916420-47-8
VCID: VC2816902
InChI: InChI=1S/C9H3ClF6O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18)
SMILES: C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Cl)C(F)(F)F
Molecular Formula: C9H3ClF6O2
Molecular Weight: 292.56 g/mol

2-Chloro-4,6-bis(trifluoromethyl)benzoic acid

CAS No.: 916420-47-8

Cat. No.: VC2816902

Molecular Formula: C9H3ClF6O2

Molecular Weight: 292.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,6-bis(trifluoromethyl)benzoic acid - 916420-47-8

Specification

CAS No. 916420-47-8
Molecular Formula C9H3ClF6O2
Molecular Weight 292.56 g/mol
IUPAC Name 2-chloro-4,6-bis(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H3ClF6O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18)
Standard InChI Key MXHOYUZOOIMVGF-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Cl)C(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Identification

2-Chloro-4,6-bis(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid featuring both chlorine and trifluoromethyl substituents. Its structure consists of a benzoic acid backbone with strategic substitutions that significantly influence its physical and chemical characteristics. The compound has distinctive identifiers that allow for its unambiguous recognition in chemical databases and research literature.

Table 1. Chemical Identification Parameters

ParameterValue
CAS Registry Number916420-47-8
Molecular FormulaC₉H₃ClF₆O₂
IUPAC Name2-chloro-4,6-bis(trifluoromethyl)benzoic acid
Molecular Weight292.561 g/mol
MDL NumberMFCD09025365
InChI KeyMXHOYUZOOIMVGF-UHFFFAOYSA-N
PubChem CID46737533
SMILES NotationC1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Cl)C(F)(F)F

The compound contains nine carbon atoms, with one carboxyl group (-COOH), one chlorine atom at the 2-position, and two trifluoromethyl groups (-CF₃) at the 4 and 6 positions of the benzene ring . This specific arrangement of functional groups contributes to the compound's unique chemical behavior and potential applications in various fields.

Physical Properties

The physical properties of 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid are influenced by its molecular structure, particularly the presence of electronegative fluorine atoms and the chlorine substituent. These properties have significant implications for its handling, storage, and applications in synthesis and research.

Table 2. Physical Properties

PropertyValue
Physical StateSolid
ColorNot specified in available data
Melting Point148-150°C
Boiling PointNot reported in available data
SolubilityPresumed soluble in organic solvents (typical for similar structures)

The high melting point (148-150°C) is characteristic of carboxylic acids with strong intermolecular hydrogen bonding . The presence of electron-withdrawing trifluoromethyl groups likely enhances the acidity of the carboxyl group by stabilizing the carboxylate anion through inductive effects, a common feature among fluorinated benzoic acids.

Structural Analysis

Electronic and Steric Effects

The electronic structure of 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid is heavily influenced by its substituents. The trifluoromethyl groups at positions 4 and 6 create a strong electron-withdrawing effect through inductive mechanisms, while the chlorine atom at position 2 contributes both inductive and resonance effects. This electronic configuration significantly affects the compound's reactivity profile.

The steric arrangement of the molecule features three bulky substituents (two -CF₃ groups and one -Cl atom) that create a crowded environment around the benzene ring. This steric hindrance likely impacts the planarity of the molecule and its ability to participate in certain reactions or intermolecular interactions. The carboxylic acid group, positioned ortho to a chlorine atom, may experience restricted rotation due to steric effects.

SupplierStatusPurityPackage Sizes
Thermo ScientificActive listing97%250 mg, 1 g
CymitQuimicaDiscontinuedNot specifiedPreviously available in 2g, 5g, 10g

The limited availability and specialized nature of this compound suggest it may be primarily utilized in research applications rather than large-scale industrial processes.

Applications and Research Significance

Research Context

The compound appears to be primarily of interest in specialized chemical research. Its structural features—particularly the combination of chlorine and multiple trifluoromethyl groups—create a unique electronic environment that may be valuable for studying structure-activity relationships in various applications.

The presence of trifluoromethyl groups is particularly significant in medicinal chemistry, where they can enhance lipophilicity, metabolic stability, and binding selectivity of drug candidates. The carboxylic acid functionality provides a reactive handle for further derivatization, enhancing the compound's utility as a synthetic intermediate.

Comparison with Related Compounds

Structural Analogues

The chemical literature includes several structural analogues of 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid that provide context for understanding its properties and behaviors.

Table 4. Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
2-Chloro-4,6-bis(trifluoromethyl)benzoic acid916420-47-8C₉H₃ClF₆O₂292.561Reference compound
2-Chloro-4-(trifluoromethyl)benzoic acid23228-45-7C₈H₄ClF₃O₂224.564Has only one CF₃ group
2,4-bis(trifluoromethyl)benzoic acid32890-87-2C₉H₄F₆O₂258.117Lacks chlorine substituent

The comparative analysis reveals how the number and position of trifluoromethyl groups and other halogens affect physical properties. For example, 2-Chloro-4-(trifluoromethyl)benzoic acid has a melting point of 114-117°C , while 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid melts at 148-150°C , demonstrating how additional fluorination increases the melting point.

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